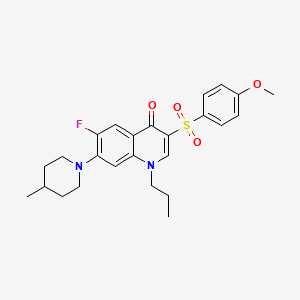
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone, also known as Compound A, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Compounds with structural similarities to (3-Fluorophenyl)(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)methanone have been synthesized and analyzed to understand their chemical properties and potential applications. The synthesis, crystal structure, and DFT study of related boric acid ester intermediates with benzene rings highlight the importance of such compounds in chemical research. The structures of these compounds were confirmed by FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction underwent crystallographic and conformational analyses. Molecular structures were calculated using density functional theory (DFT), revealing physicochemical properties of these compounds (Huang et al., 2021).
Biological Evaluation and Medicinal Chemistry
Research into compounds with furan and pyrrolidine structural components includes the synthesis of novel pyrazoline derivatives with potential anti-inflammatory and antibacterial activities. The microwave irradiation method was employed for synthesis, offering higher yields and environmental friendliness compared to conventional methods. The synthesized compounds exhibited potent antibacterial activity and were evaluated for their anti-inflammatory effects, with some showing significant activity (Ravula et al., 2016).
Fluorogenic Applications and Chromosomal Studies
Fluram, a compound related in functionality, has been used in chromosomal studies due to its ability to differentiate chromosome regions through fluorescence. This highlights a potential application of similar compounds in genomics and molecular biology. Mouse centromeric heterochromatin showed intense fluorescence, demonstrating the utility of these compounds in distinguishing chromosomal regions (Cuéllar et al., 1991).
Photophysical and Electrochemical Properties
The exploration of fluorinated fluorophores for enhancing photostability and improving spectroscopic properties is another area of research. The synthesis of hexafluorobenzophenone and its derivatives through nucleophilic aromatic substitution reactions demonstrates the potential of fluorinated compounds in developing novel fluorophores with tunable absorption and emission spectra, relevant for applications in fluorescence microscopy and optical imaging (Woydziak et al., 2012).
Propiedades
IUPAC Name |
(3-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO4S/c17-13-4-1-3-12(9-13)16(19)18-7-6-15(10-18)23(20,21)11-14-5-2-8-22-14/h1-5,8-9,15H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWFNRQPJYQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3013307.png)
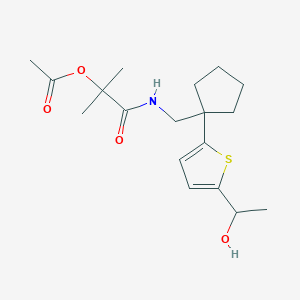
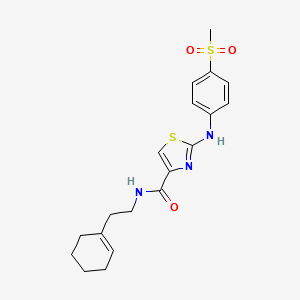
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
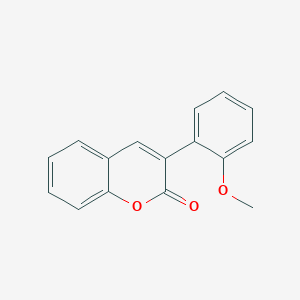
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
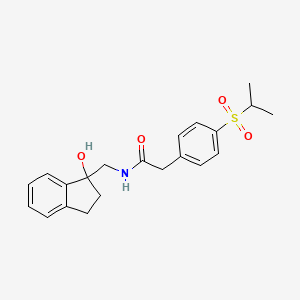
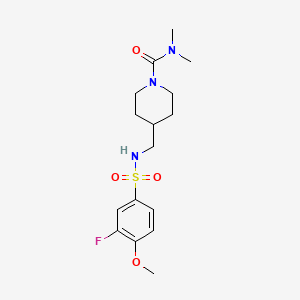
![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)
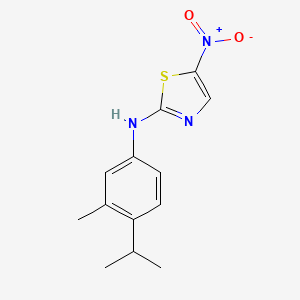
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3013325.png)
![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3013328.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)
